molecular formula C6H7NO4 B3287499 Ethyl 4-hydroxyisoxazole-3-carboxylate CAS No. 84691-16-7

Ethyl 4-hydroxyisoxazole-3-carboxylate

Cat. No.: B3287499
CAS No.: 84691-16-7
M. Wt: 157.12 g/mol
InChI Key: MVLFZSOUJWRVJN-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyisoxazole-3-carboxylate: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxyisoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with olefins. For instance, the reaction of an aromatic aldehyde with nitroacetic esters can yield intermediate oxazine derivatives, which can then be converted to the desired isoxazole compound .

Industrial Production Methods: Industrial production of this compound typically involves eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxyisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new substituents onto the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

Ethyl 4-hydroxyisoxazole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxyisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 4-methoxyisoxazole-3-carboxylate
  • Ethyl 4-aminoisoxazole-3-carboxylate
  • Ethyl 4-chloroisoxazole-3-carboxylate

Comparison: Ethyl 4-hydroxyisoxazole-3-carboxylate is unique due to its hydroxyl group, which imparts distinct chemical and biological properties. Compared to its methoxy, amino, and chloro analogs, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

ethyl 4-hydroxy-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-6(9)5-4(8)3-11-7-5/h3,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLFZSOUJWRVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

144 g of urea were added to 1 liter of a dimethylformamide solution containing 72 g of ethyl 4-bromo-2-hydroxyimino-3-oxobutyrate. The reaction solution was heated for 15 minutes at 100° C. and then cooled, after which water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The extract was washed with dilute aqueous hydrochloric acid and with a saturated aqueous solution of sodium chloride, in that order, after which it was dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, and a 1:1 by volume mixture of ethyl acetate and hexane was added to the residue, to remove insoluble materials. The solution thus obtained was purified by silica gel chromatography, eluted with a 1:4 by volume mixture of ethyl acetate and hexane, to give 19 g of the title compound, melting at 59°-60° C. (after recrystallization from a mixture of ethyl acetate and hexane).
Name
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
ethyl 4-bromo-2-hydroxyimino-3-oxobutyrate
Quantity
72 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxyisoxazole-3-carboxylate
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Reactant of Route 3
Ethyl 4-hydroxyisoxazole-3-carboxylate
Reactant of Route 4
Ethyl 4-hydroxyisoxazole-3-carboxylate
Reactant of Route 5
Ethyl 4-hydroxyisoxazole-3-carboxylate
Reactant of Route 6
Ethyl 4-hydroxyisoxazole-3-carboxylate

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